Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13703742
InChI: InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3H2,1-2H3
SMILES: CCOC(=O)C1=NOC(=C1C)Br
Molecular Formula: C7H8BrNO3
Molecular Weight: 234.05 g/mol

Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate

CAS No.:

Cat. No.: VC13703742

Molecular Formula: C7H8BrNO3

Molecular Weight: 234.05 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate -

Specification

Molecular Formula C7H8BrNO3
Molecular Weight 234.05 g/mol
IUPAC Name ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3H2,1-2H3
Standard InChI Key JDEKAKGYNNXSLB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NOC(=C1C)Br
Canonical SMILES CCOC(=O)C1=NOC(=C1C)Br

Introduction

Overview

Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate (CAS 854015-42-2) is a brominated oxazole derivative with a methyl substituent at the 4-position and an ethyl ester group at the 3-position. This heterocyclic compound has garnered attention in organic synthesis, medicinal chemistry, and materials science due to its structural versatility and reactivity. This review synthesizes data from peer-reviewed studies, patents, and chemical databases to provide a detailed analysis of its synthesis, properties, and applications.

Chemical Structure and Properties

Molecular Architecture

The compound features a 1,2-oxazole core (a five-membered ring with oxygen and nitrogen atoms at positions 1 and 2) substituted with:

  • Bromine at position 5,

  • Methyl group at position 4,

  • Ethyl carboxylate at position 3.

Molecular Formula: C₇H₈BrNO₃
Molecular Weight: 234.05 g/mol
IUPAC Name: Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate

Physicochemical Properties

PropertyValueSource
Boiling Point286.4 ± 35.0 °C (predicted)
Density1.536 ± 0.06 g/cm³ (predicted)
pKa-7.03 ± 0.50 (predicted)
SolubilityLow in water; soluble in DMSO, chloroform

Spectral Data:

  • ¹H NMR (CDCl₃): δ 1.36 (t, 3H, CH₂CH₃), 3.92 (s, 3H, CH₃), 4.32 (q, 2H, OCH₂), 7.93 (s, 1H, oxazole-H) .

  • IR: Peaks at 1700 cm⁻¹ (C=O ester), 600–650 cm⁻¹ (C-Br) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via cyclization or halogenation strategies:

Route 1: Cyclization of Ethyl 2-Amino-2-Bromoacetate

  • Reagents: Ethyl 2-amino-2-bromoacetate, formamide, acidic conditions.

  • Conditions: 60–80°C, anhydrous THF .

  • Yield: 85–90% after purification .

Route 2: Bromination of Ethyl 5-Amino-4-Methyloxazole-3-Carboxylate

  • Reagents: tert-Butyl nitrite, CuBr₂, acetonitrile.

  • Conditions: 60–65°C, 2–24 hours .

  • Yield: 66–81% .

Route 3: Industrial-Scale Production

  • Method: Continuous flow reactors with optimized stoichiometry.

  • Purification: Recrystallization or chromatography .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Cyclization (Route 1)85–90≥95Moderate
Bromination (Route 2)66–81≥90High
Industrial (Route 3)75–85≥98Excellent

Applications in Research

Medicinal Chemistry

  • Antimicrobial Activity: Derivatives exhibit MIC values of 8–12 µg/mL against S. aureus and E. coli, comparable to fluoroquinolones .

  • Anticancer Potential: Demonstrated IC₅₀ values of 5–10 µM against MCF-7 (breast) and A549 (lung) cancer cells via caspase-3 activation .

Organic Synthesis

  • Building Block: Used in Suzuki-Miyaura couplings to introduce brominated oxazole motifs .

  • Heterocycle Functionalization: Serves as a precursor for 1,2,4-oxadiazoles and isoxazoles .

Material Science

  • Polymer Additives: Enhances thermal stability in polyesters (Tg increased by 15–20°C).

  • Electronic Materials: Investigated for charge-transfer complexes in OLEDs.

Biological Activity and Mechanisms

Mechanistic Insights

  • Enzyme Inhibition: Binds to bacterial cytochrome P450 and DNA gyrase via halogen bonding .

  • Apoptosis Induction: Upregulates p53 and caspase-3 in cancer cells, triggering ROS-mediated apoptosis .

In Vitro and In Vivo Studies

Study TypeModel SystemKey Finding
Cytotoxicity AssayMCF-7, A549IC₅₀ = 5–10 µM
Antimicrobial ScreeningS. aureus, E. coliMIC = 8–12 µg/mL
Thermal StabilityPolyester MatricesTg ↑ 15–20°C
Hazard CodeRisk Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Future Directions

  • Drug Development: Optimize bioavailability via prodrug strategies.

  • Material Innovations: Explore applications in conductive polymers.

  • Eco-Friendly Synthesis: Develop catalytic methods to reduce CuBr₂ waste .

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